
(1-Chloropent-4-en-2-yl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chloropent-4-en-2-yl)cyclopropane is an organic compound with the molecular formula C8H13Cl. It features a cyclopropane ring attached to a chlorinated pentenyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloropent-4-en-2-yl)cyclopropane can be achieved through several methods. One common approach involves the cyclopropanation of a suitable alkene precursor using a chlorinated reagent. For instance, the reaction of 4-chloropent-1-ene with a cyclopropanation agent such as diazomethane in the presence of a catalyst like rhodium acetate can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions under controlled conditions. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
(1-Chloropent-4-en-2-yl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or other reduced products.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed
Substitution: Formation of (1-Hydroxypent-4-en-2-yl)cyclopropane.
Oxidation: Formation of (1-Chloropent-4-en-2-yl)epoxide.
Reduction: Formation of this compound.
Scientific Research Applications
(1-Chloropent-4-en-2-yl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cyclopropanation reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Chloropent-4-en-2-yl)cyclopropane involves its interaction with molecular targets through its reactive cyclopropane ring and chlorinated group. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological targets. These interactions can modulate biochemical pathways and exert specific effects .
Comparison with Similar Compounds
Similar Compounds
(1-Chloropent-4-en-2-ol): Similar structure but with a hydroxyl group instead of a cyclopropane ring.
(1-Chloropent-4-en-2-one): Contains a carbonyl group instead of a cyclopropane ring.
(1-Chloropent-4-en-2-yl)benzene: Features a benzene ring instead of a cyclopropane ring.
Uniqueness
(1-Chloropent-4-en-2-yl)cyclopropane is unique due to its combination of a cyclopropane ring and a chlorinated pentenyl group.
Properties
Molecular Formula |
C8H13Cl |
|---|---|
Molecular Weight |
144.64 g/mol |
IUPAC Name |
1-chloropent-4-en-2-ylcyclopropane |
InChI |
InChI=1S/C8H13Cl/c1-2-3-8(6-9)7-4-5-7/h2,7-8H,1,3-6H2 |
InChI Key |
PGQLDONLFUHZPL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CCl)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


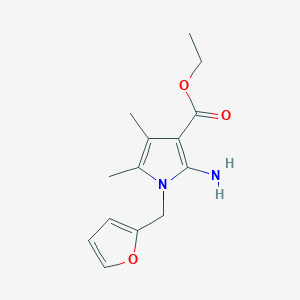
![1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13295401.png)
![2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13295404.png)
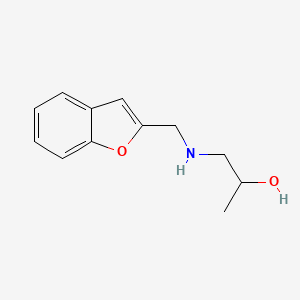
![2-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}acetic acid](/img/structure/B13295420.png)
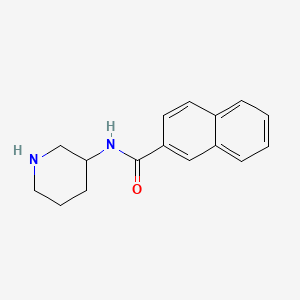
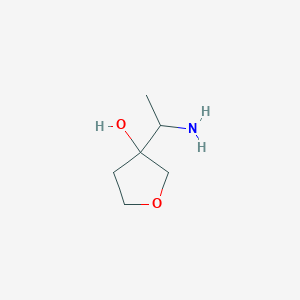
![6-Azaspiro[4.6]undecane](/img/structure/B13295431.png)
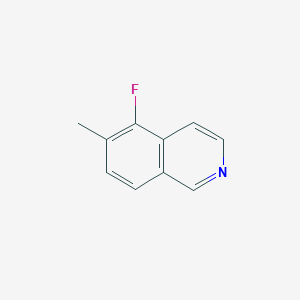



![tert-ButylN-[2-(isoquinolin-4-ylmethyl)-3-oxopropyl]carbamate](/img/structure/B13295488.png)
![2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13295491.png)
